molecular formula C16H18NO5P B055107 2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid CAS No. 118077-09-1

2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid

Cat. No.: B055107
CAS No.: 118077-09-1
M. Wt: 335.29 g/mol
InChI Key: DSWZLNIYFFMRJD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucine, also known as 2-amino-4-methylpentanoic acid, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the three branched-chain amino acids, along with valine and isoleucine. Leucine is not synthesized by the human body and must be obtained through dietary sources such as meats, dairy products, soy products, and legumes . It is known for its ability to stimulate muscle protein synthesis and is often used in dietary supplements for athletes and bodybuilders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucine can be synthesized through several methods:

    Protein Hydrolysis: This method involves the hydrolysis of proteins under acidic conditions to release leucine along with other amino acids.

    Chemical Synthesis: Leucine can be synthesized chemically through methods such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

    Enzymatic Method: This method uses transaminase enzymes to catalyze the conversion of keto acids to leucine.

    Microbial Fermentation: This method utilizes microorganisms to ferment substrates such as glucose to produce leucine.

Chemical Reactions Analysis

Leucine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include ketoisocaproate, isovaleryl-CoA, and leucine alcohol .

Scientific Research Applications

Leucine has a wide range of scientific research applications:

Mechanism of Action

Leucine exerts its effects primarily through the activation of the mTOR signaling pathway. When leucine levels are high, it activates mTORC1, a protein complex that promotes protein synthesis and cell growth. This activation occurs through the inhibition of the protein sestrin 2, which normally suppresses mTORC1 activity . Leucine also influences other metabolic pathways, including those involved in lipid metabolism and insulin sensitivity .

Comparison with Similar Compounds

Leucine is often compared with other branched-chain amino acids, such as valine and isoleucine. While all three amino acids share similar structures and functions, leucine is unique in its potent ability to activate the mTOR pathway and stimulate muscle protein synthesis . Valine and isoleucine also play important roles in protein metabolism but are less effective in activating mTOR .

Similar Compounds

Leucine’s unique ability to activate mTOR and its significant role in muscle protein synthesis make it a valuable compound in both scientific research and practical applications.

Properties

CAS No.

118077-09-1

Molecular Formula

C16H18NO5P

Molecular Weight

335.29 g/mol

IUPAC Name

(2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid

InChI

InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1

InChI Key

DSWZLNIYFFMRJD-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N

Synonyms

2-amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid
EAB 515
EAB-515
SDZ EAB 515
SDZ-EAB-515

Origin of Product

United States

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